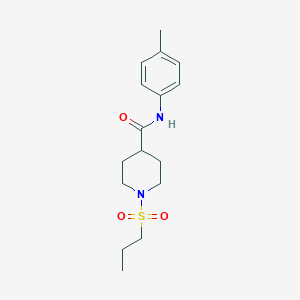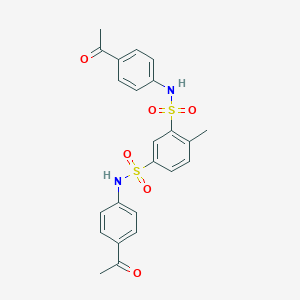![molecular formula C17H12ClFN2OS2 B285370 N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285370.png)
N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel found in the epithelial cells of various organs, including the lungs, pancreas, and intestine. Mutations in the CFTR gene can cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a potential therapeutic agent for CF and other diseases related to CFTR dysfunction.
Mécanisme D'action
N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide acts as a competitive inhibitor of CFTR, binding to the ATP-binding site of the protein and preventing ATP hydrolysis. This results in the inhibition of CFTR-mediated chloride secretion and the accumulation of chloride ions in the cytoplasm. N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has also been shown to inhibit the opening of the CFTR channel by other activators, such as forskolin and genistein.
Biochemical and physiological effects:
N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CFTR-mediated chloride secretion, it has been shown to inhibit other ion channels, including the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has also been shown to inhibit bacterial biofilm formation and to reduce inflammation in CF airway epithelia.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide is a widely used tool in CF research and has several advantages for lab experiments. It is a potent and specific inhibitor of CFTR, with minimal off-target effects. It is also relatively easy to use and can be applied to a variety of experimental systems, including cell lines, primary cells, and animal models. However, there are also limitations to the use of N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide. It is a small molecule inhibitor and may not fully recapitulate the effects of CFTR mutations on protein function. Additionally, its effects may be dependent on experimental conditions, such as the concentration and duration of treatment.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of more potent and selective CFTR inhibitors for use as therapeutic agents in CF and other diseases. Another area of research is the investigation of the effects of N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide on other ion channels and cellular processes, such as inflammation and bacterial infection. Finally, the use of N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide in combination with other drugs or therapies may also be explored as a potential treatment strategy for CF and related diseases.
Méthodes De Synthèse
N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide can be synthesized using a multi-step process involving the reaction of 3-chloroaniline with 2-mercapto-4-(4-fluorophenyl)-1,3-thiazole, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product is obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has been used extensively in scientific research to study the function of CFTR and its role in disease. It has been shown to inhibit CFTR-mediated chloride secretion in various epithelial tissues, including airway, pancreatic, and intestinal epithelia. N-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide has also been used to investigate the mechanisms of CFTR regulation and trafficking, as well as to study the effects of CFTR mutations on protein function.
Propriétés
Formule moléculaire |
C17H12ClFN2OS2 |
|---|---|
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H12ClFN2OS2/c18-12-2-1-3-14(8-12)20-16(22)10-24-17-21-15(9-23-17)11-4-6-13(19)7-5-11/h1-9H,10H2,(H,20,22) |
Clé InChI |
CXUISNPZDQXHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[4-(azepane-1-sulfonyl)benzamido]benzoate](/img/structure/B285287.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-4-methoxy-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B285290.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)




![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B285308.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)
![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)